5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190321-93-7
VCID: VC7833914
InChI: InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
SMILES: C1=CC(=NC2=C1NC=C2C(=O)O)Cl
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS No.: 1190321-93-7

Cat. No.: VC7833914

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid - 1190321-93-7

Specification

CAS No. 1190321-93-7
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
Standard InChI Key TZSOQTONJMMMMC-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=C2C(=O)O)Cl
Canonical SMILES C1=CC(=NC2=C1NC=C2C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the pyrrolopyridine family, a class of bicyclic heterocycles combining pyrrole and pyridine rings. The numbering system assigns position 1 to the nitrogen in the pyrrole ring, with subsequent positions following the fused structure. Key features include:

  • Chlorine substituent at position 5, influencing electronic properties and steric interactions.

  • Carboxylic acid group at position 3, enabling hydrogen bonding and salt formation .

The IUPAC name, 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, reflects this arrangement. Alternative designations include 5-chloro-4-azaindole-3-carboxylic acid, highlighting its structural similarity to indole derivatives .

Structural Characterization

  • SMILES Notation: C1=CC(=NC2=C1NC=C2C(=O)O)Cl illustrates the connectivity of atoms .

  • InChIKey: TZSOQTONJMMMMC-UHFFFAOYSA-N serves as a unique identifier for database retrieval .

  • X-ray Crystallography: While experimental data are unavailable, computational models predict planar geometry with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen .

Synthesis and Manufacturing

Key Synthetic Route

The most documented synthesis involves alkaline hydrolysis of an ester precursor (CAS: 800401-67-6) under reflux conditions :

Procedure:

  • Reactants: Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.3 mmol) and 2M NaOH (1.7 mmol) in ethanol.

  • Conditions: Reflux for 2 hours, followed by solvent evaporation.

  • Workup: Acidification with acetic acid to pH 4.0 precipitates the product.

  • Yield: 71% after filtration and drying .

Mechanistic Insights:
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of ethoxide yields the carboxylate, which protonates upon acidification .

Alternative Approaches

While no other methods are explicitly reported, analogous syntheses of pyrrolopyridine derivatives often employ:

  • Pd-catalyzed cross-coupling for introducing substituents.

  • Microwave-assisted cyclization to enhance reaction efficiency.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight196.59 g/mol
Density1.644 ± 0.06 g/cm³ (predicted)
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
Storage ConditionsSealed, dry, room temperature

Chemical Reactivity

  • Acidity: The carboxylic acid group (pKa ≈ 1.17) dominates acidity, enabling deprotonation under mild basic conditions .

  • Electrophilic Substitution: Chlorine directs further substitution to positions 2 and 6 of the pyridine ring.

  • Decarboxylation: Heating above 200°C may release CO₂, forming 5-chloropyrrolo[3,2-b]pyridine .

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